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molecular formula C9H9NO7 B119578 5-Nitro-2-furaldehyde diacetate CAS No. 92-55-7

5-Nitro-2-furaldehyde diacetate

Cat. No. B119578
M. Wt: 243.17 g/mol
InChI Key: HSXKWKJCZNRMJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04251524

Procedure details

2-(Diacetoxymethyl)-5-nitro-furane (48.6 pts. by wt.) are boiled in a mixture of water (216 pts. by vol.) and concentrated H2SO4 (108 pts. by wt.) for 15 minutes under N2, the mixture is then cooled and the 5-nitro-furfurol formed is taken up in ether and, after removing the ether, dissolved in 100 pts. by vol. of methanol. A solution of 1-amino-2-oxo-imidazolidine hydrochloride (27.5 pts. by wt.) in water (100 pts. by vol.) is added to this solution. After 4.5 hrs., the product which has separated out is filtered off, washed with water and dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][CH:5](OC(=O)C)[C:6]1[O:7][C:8]([N+:11]([O-:13])=[O:12])=[CH:9][CH:10]=1)(=O)C.OS(O)(=O)=O>O>[N+:11]([C:8]1[O:7][C:6]([CH2:5][OH:4])=[CH:10][CH:9]=1)([O-:13])=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C=1OC(=CC1)[N+](=O)[O-])OC(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is then cooled

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CO)O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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